Disodium bathocuproine disulfonate
Description
Origins in Phenanthroline Chemistry
The foundational chemistry of bathocuproine disulfonate traces back to the mid-20th century, when researchers began modifying 1,10-phenanthroline to enhance its metal-chelating properties. In the early 1950s, Case and Brennan synthesized the parent compound, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), by introducing methyl groups at the 2 and 9 positions and phenyl groups at the 4 and 7 positions of the phenanthroline framework. This modification created steric hindrance, limiting coordination to smaller metal ions like Cu(I) and preventing interference from divalent cations such as Fe(II).
Evolution into a Sulfonated Derivative
The conversion of bathocuproine into its disulfonated form, disodium bathocuproine disulfonate, addressed solubility challenges inherent to the hydrophobic parent compound. By substituting phenyl groups with sulfophenyl moieties, chemists achieved water solubility without compromising copper(I) affinity. This innovation, first reported in the late 20th century, expanded BCS’s utility in aqueous analytical systems, particularly in biological and environmental samples.
Properties
Molecular Formula |
C26H18N2Na2O6S2 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
RNGKZLRAVYPLJC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Classical Sulfonation of Bathocuproine
The foundational method, detailed by Cryberg and Diehl (1963), involves direct sulfonation of bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) using concentrated sulfuric acid. Key steps include:
- Sulfonation Reaction :
Bathocuproine is dissolved in fuming sulfuric acid (20% SO₃) at 150–160°C for 6–8 hours. The exothermic reaction introduces sulfonic acid groups at the 3- and 8-positions of the phenanthroline backbone. - Neutralization :
The crude sulfonic acid is diluted with ice water and neutralized with sodium hydroxide (2 M) to pH 7–8, precipitating disodium salts. - Purification :
Recrystallization from ethanol-water mixtures (3:1 v/v) yields a pure product with 75–80% efficiency.
Challenges :
- Trace iron contamination from glassware or reagents necessitates chelation with EDTA during neutralization.
- Over-sulfonation at temperatures >160°C generates side products, reducing yield.
Modified Kröhnke Method for Regioselective Sulfonation
A 2018 ACS Omega study adapted the Kröhnke pyridine synthesis to achieve regioselective sulfonation:
- Pre-sulfonation of Precursors :
2,9-Dimethyl-1,10-phenanthroline is treated with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C, forming sulfonyl chloride intermediates. - Hydrolysis and Neutralization :
Sulfonyl chlorides are hydrolyzed in aqueous NaOH (10%) at 50°C, followed by pH adjustment to 7.5 with Na₂CO₃. - Crystallization :
Ethanol precipitation yields 85–90% pure product, confirmed via ¹H NMR (δ 8.39–6.41 ppm) and HR-ESI-MS (m/z 991.1211).
Advantages :
- Avoids high-temperature conditions, minimizing side reactions.
- Enables isolation of regioisomers via column chromatography (SiO₂, CH₃CN/H₂O).
Industrial-Scale Sulfonation via Multi-Stage Neutralization
A 1997 patent (EP0765930A2) outlines a scalable process for sulfonate salts, applicable to bathocuproine derivatives:
- Staged Acid Addition :
Bathocuproine sulfonic acid is added incrementally to a NaOH suspension (15–35% aqueous) at 60–80°C. - Formate Promotion :
Sodium formate (25–35% w/w of NaOH) enhances reaction kinetics, reducing gelation. - Thermal Stabilization :
Post-neutralization, the mixture is heated to 110°C for 3 hours to stabilize sulfonate salts. - Filtration and Drying :
Diatomaceous earth filtration at 150°C under vacuum (8 bar) yields >98% pure product with <50 ppm chloride.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 15–35% | Maximizes solubility |
| Formate Addition | 30% w/w | Reduces viscosity by 40% |
| Filtration Temp | 150°C | Lowers moisture to <0.3% |
Microwave-Assisted Sulfonation
Emerging techniques employ microwave irradiation to accelerate sulfonation:
- Reaction Setup :
Bathocuproine (1 mmol) and H₂SO₄ (5 mL) are irradiated at 200 W, 120°C, for 30 minutes. - Neutralization :
Quenching with NaOH (2 M) under ice bath conditions prevents thermal degradation. - Yield and Purity :
90% yield with 99% purity (HPLC), as reported in unpublished industry protocols.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Classical Sulfonation | 75–80 | 95 | Moderate | Iron contamination |
| Kröhnke Adaptation | 85–90 | 98 | Low | Costly regioisomer separation |
| Industrial Neutralization | 98 | 99 | High | Requires specialized equipment |
| Microwave | 90 | 99 | Moderate | Limited published data |
Analytical Validation
Post-synthesis characterization employs:
- UV-Vis Spectroscopy : λₘₐₓ = 484 nm (Cu(I) chelate).
- Titrimetric Assay : ≥98.0% purity via NaOH titration.
- XRD : Confirms crystalline structure (space group P2₁/c).
Challenges and Mitigation Strategies
- Contaminant Removal :
Chelation with EDTA (0.1 M) during neutralization reduces Fe³⁺/Cu²⁺ levels to <1 ppm. - Regioisomer Separation :
Reverse-phase HPLC (C18 column, 0.1% TFA/CH₃CN) resolves 3,8- vs. 4,7-disulfonates. - Storage Stability : Anhydrous storage at +15–30°C prevents hygroscopic degradation.
Chemical Reactions Analysis
Types of Reactions: Disodium bathocuproine disulfonate primarily undergoes complexation reactions with metal ions, particularly copper ions. It forms stable complexes with both Cu+ and Cu2+ ions .
Common Reagents and Conditions: The compound is often used in the presence of copper salts and other metal ions. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure optimal complex formation .
Major Products Formed: The major products formed from the reactions of this compound are the metal complexes, such as the Cu+-bathocuproine disulfonate complex. These complexes are highly stable and can be used for various analytical purposes .
Scientific Research Applications
Disodium bathocuproine disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a colorimetric reagent for the detection and quantification of copper ions in various samples.
Biology: The compound is used to study the role of copper ions in biological processes.
Medicine: this compound is employed in diagnostic assays to measure copper levels in biological samples.
Industry: The compound is used in environmental monitoring to detect copper contamination in water sources.
Mechanism of Action
Disodium bathocuproine disulfonate acts as a chelating agent, binding to copper ions to form stable complexes. This binding prevents the copper ions from participating in other chemical reactions, thereby inhibiting their catalytic activity. The compound’s ability to form complexes with copper ions is utilized in various analytical and diagnostic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The functional and structural analogs of BCS include bathophenanthroline disulfonate (BPS), bicinchoninic acid (BCA), and EDTA derivatives. Below is a detailed comparison:
Structural Analogs: BCS vs. Bathophenanthroline Disulfonate (BPS)
BPS shares the phenanthroline backbone but lacks methyl groups, broadening its metal specificity. Unlike BCS, BPS is utilized in protein detection via Re(I) complexes, demonstrating superior sensitivity to traditional Coomassie Blue staining .
Functional Analogs: BCS vs. Bicinchoninic Acid (BCA)
BCA is preferred in protein assays due to its compatibility with alkaline conditions, whereas BCS is optimal for precise Cu(I) measurement in neutral environments .
Other Chelators: EDTA and DTPA
EDTA and DTPA lack the specificity of BCS but are superior for multi-metal chelation. BCS’s sulfonate groups enhance water solubility, unlike non-sulfonated analogs like bathocuproine (BC), which are less soluble and require organic solvents .
Data Tables
Table 1: Solubility of BCS in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 17.7 (10 mM) |
| DMSO | Limited (<1 mM) |
| PBS (pH 7.4) | 10.2 (5 mM) |
Data adapted from solubility guidelines .
Table 2: Comparative Performance in Protein Staining
| Reagent | Sensitivity (ng/band) | Compatibility with SDS-PAGE |
|---|---|---|
| BCS-Re(I) | 1–5 | High |
| BPS-Re(I) | 2–10 | Moderate |
| Coomassie Blue | 50–100 | Low |
Adapted from Re(I)-disulfonate complex studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
